molecular formula C24H29N3O3 B7700901 N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide CAS No. 2215614-76-7

N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide

Cat. No.: B7700901
CAS No.: 2215614-76-7
M. Wt: 407.5 g/mol
InChI Key: ZQNYQWCNWXUJOZ-UHFFFAOYSA-N
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Description

N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with azepane and morpholine functional groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Azepane-1-carbonyl Intermediate: This step involves the reaction of azepane with a carbonylating agent to form the azepane-1-carbonyl intermediate.

    Coupling with Phenyl Group: The azepane-1-carbonyl intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of Morpholine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Azepane-1-carbonyl)phenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
  • N-(3-(Azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide
  • N-(2-(Azepane-1-carbonyl)phenyl)-4-prop-2-enoxybenzamide

Uniqueness

N-(2-(Azepane-1-carbonyl)phenyl)-4-morpholinobenzamide is unique due to its specific combination of azepane and morpholine functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c28-23(19-9-11-20(12-10-19)26-15-17-30-18-16-26)25-22-8-4-3-7-21(22)24(29)27-13-5-1-2-6-14-27/h3-4,7-12H,1-2,5-6,13-18H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNYQWCNWXUJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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